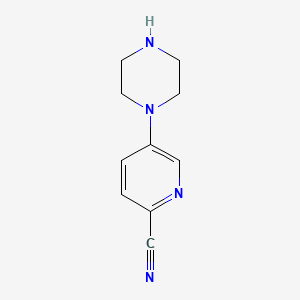

5-(Piperazin-1-yl)pyridine-2-carbonitrile

Description

Overview of Pyridine (B92270) and Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Organic Synthesis

Pyridine and piperazine are two of the most significant nitrogen-containing heterocyclic scaffolds in medicinal chemistry, often referred to as "privileged structures" due to their frequent appearance in the structures of approved drugs and biologically active compounds. nih.govresearchgate.net

The pyridine ring, an isostere of benzene (B151609), is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov Its presence in a molecule can influence properties such as basicity, polarity, and the ability to form hydrogen bonds. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Pyridine is a core component in over 7,000 molecules of medicinal importance and is found in numerous FDA-approved drugs. nih.gov Natural products, including alkaloids and vitamins like niacin and pyridoxine, also feature the pyridine scaffold. nih.gov

The piperazine scaffold is a six-membered saturated ring containing two nitrogen atoms at opposite positions. mdpi.com This structure imparts several favorable characteristics to a drug candidate. It provides structural rigidity and can serve as a versatile linker between different pharmacophoric groups. researchgate.net The two nitrogen atoms can act as hydrogen bond donors and acceptors, which can enhance water solubility and target affinity. researchgate.net The basic nature of piperazine allows for salt formation, often improving the pharmacokinetic properties of a compound. researchgate.net Consequently, the piperazine moiety is a key component in a wide array of therapeutic agents, including those with anticancer, antipsychotic, antihistaminic, and anti-inflammatory activities. mdpi.comontosight.ai

| Scaffold | Key Features in Medicinal Chemistry | Examples of Drugs Containing the Scaffold |

| Pyridine | Aromatic, weakly basic, hydrogen bond acceptor, influences polarity and solubility. nih.govwikipedia.org | Imatinib, Anastrazole, Pinacidil. nj-finechem.comnih.gov |

| Piperazine | Saturated, basic, provides structural rigidity, acts as a versatile linker, improves pharmacokinetic properties. researchgate.netmdpi.com | Imatinib, Varenicline, Olanzapine. researchgate.net |

Role of Nitrile Functional Group in Heterocyclic Chemistry

The nitrile, or cyano (-C≡N), group is a versatile and valuable functional group in organic and medicinal chemistry. researchgate.net Though small, its unique electronic properties—a strong dipole moment and the ability to act as a hydrogen bond acceptor—allow it to significantly influence a molecule's biological activity and physical properties. nj-finechem.comnih.gov

In heterocyclic chemistry, the nitrile group serves several key roles:

Synthetic Intermediate: The nitrile group is a versatile precursor that can be transformed into a variety of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and amides. nj-finechem.comresearchgate.net This reactivity makes it an essential tool for the synthesis of complex heterocyclic systems. clockss.org

Bioisostere: The linear geometry and electronic nature of the nitrile group allow it to act as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne. nih.gov It can mimic the hydrogen-bonding capabilities of a hydroxyl or carbonyl group, aiding in receptor binding. nih.gov

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation. nih.govlongdom.org In many pharmaceuticals, it passes through the body unchanged, which can improve the metabolic profile and bioavailability of a drug. nih.gov

Modulation of Physicochemical Properties: The introduction of a nitrile group can increase a molecule's polarity and modify its solubility and binding affinity to target proteins. nj-finechem.com This fine-tuning of properties is a critical aspect of drug design. nj-finechem.com

The blockbuster breast cancer drug anastrozole (B1683761) and the antidiabetic drug vildagliptin (B1682220) are prominent examples of pharmaceuticals where the nitrile group plays a crucial role in their therapeutic efficacy. nih.govlongdom.org

Historical Context and Evolution of Pyridine-Piperazine Derivatives in Academic Literature

The history of pyridine-piperazine derivatives is intertwined with the broader history of heterocyclic chemistry and drug discovery. Pyridine was first isolated from coal tar in the mid-19th century, and its structure was confirmed in the 1870s. nih.govwikipedia.org The first major synthesis of pyridine derivatives was developed by Arthur Rudolf Hantzsch in 1881, opening the door for systematic exploration of its chemistry. wikipedia.org

Piperazine and its derivatives have been studied for their therapeutic potential for over a century. The combination of these two privileged scaffolds—pyridine and piperazine—emerged as a logical strategy in medicinal chemistry to create novel compounds with diverse pharmacological activities. mdpi.com

The development of synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, has significantly facilitated the synthesis of arylpiperazine derivatives, including those linked to pyridine rings. mdpi.com These methods allow for the efficient formation of the crucial carbon-nitrogen bond connecting the two heterocyclic systems. Early research focused on their applications in treating central nervous system disorders, but their scope has since expanded dramatically. mdpi.com Today, pyridine-piperazine hybrids are investigated for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions, demonstrating the enduring utility of this structural combination in the search for new medicines. mdpi.comresearchgate.netresearchgate.net

Significance of 5-(Piperazin-1-yl)pyridine-2-carbonitrile as a Chemical Intermediate and Lead Scaffold

This compound serves as a highly valuable molecule in chemical research, primarily functioning as a chemical intermediate and a foundational lead scaffold for drug discovery. chemenu.com

As a chemical intermediate , its structure contains multiple reactive sites that can be selectively modified. The secondary amine of the piperazine ring is readily available for N-alkylation, N-arylation, or acylation, allowing for the attachment of various side chains and functional groups. navoneindia.in This is a common strategy to build libraries of related compounds for structure-activity relationship (SAR) studies. Furthermore, the nitrile group at the 2-position can be chemically transformed into other functionalities, such as amides, carboxylic acids, or tetrazoles, leading to derivatives with different biological and physicochemical properties. frontierspecialtychemicals.comfrontierspecialtychemicals.com

As a lead scaffold , the compound combines the beneficial features of its three constituent parts. The pyridine-piperazine core provides a proven framework for interacting with a multitude of biological targets, while the nitrile group acts as a key binding element or a modulator of the molecule's properties. researchgate.netnih.gov Its utility is evident in its appearance in the synthetic routes of more complex molecules patented for potential therapeutic use. Researchers utilize this scaffold as a starting point, systematically altering its structure to optimize potency, selectivity, and pharmacokinetic profiles against specific disease targets.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1174207-49-8 |

| Synonyms | 5-(1-Piperazinyl)-2-pyridinecarbonitrile, 5-(piperazin-1-yl)picolinonitrile |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-piperazin-1-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C10H12N4/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 |

InChI Key |

QQWBSIVPIKMIJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Piperazin 1 Yl Pyridine 2 Carbonitrile

Retrosynthetic Analysis of the 5-(Piperazin-1-yl)pyridine-2-carbonitrile Core

A retrosynthetic analysis of the target molecule, this compound, reveals two principal disconnection points around the core structure. The most logical bond to disconnect is the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. This leads to two key synthons: a piperazine equivalent and a pyridine ring bearing an electrophilic site at the C-5 position and a nitrile group at the C-2 position.

This primary disconnection suggests two main forward synthetic strategies:

Nucleophilic Aromatic Substitution (SNA r): This approach involves the reaction of a piperazine nucleophile with a pyridine precursor containing a suitable leaving group (such as a halogen) at the 5-position. The electron-withdrawing nature of the nitrile group at the 2-position facilitates this reaction by activating the pyridine ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling: This strategy employs a palladium catalyst to facilitate the coupling of a piperazine derivative with a 5-halopyridine-2-carbonitrile. This method is particularly useful when the direct SNAr reaction is sluggish or requires harsh conditions.

These two approaches form the basis of the classical synthetic routes to this compound.

Classical Synthetic Routes to this compound

Nucleophilic Aromatic Substitution Approaches on Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a widely utilized and direct method for the synthesis of this compound. mdpi.com This reaction typically involves the displacement of a halide (commonly chloro or bromo) from the 5-position of the pyridine-2-carbonitrile (B1142686) ring by piperazine. The pyridine ring is sufficiently activated for nucleophilic attack due to the electron-withdrawing effect of the nitrile group. mdpi.com

To prevent double arylation of the piperazine, it is common practice to use a mono-protected piperazine derivative, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc (tert-butyloxycarbonyl) protecting group can be readily removed in a subsequent step under acidic conditions. google.com

A typical reaction involves heating 5-bromo-2-cyanopyridine (B14956) with an excess of piperazine or a mono-protected piperazine in the presence of a base in a high-boiling polar aprotic solvent.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Pyridine Precursor | Piperazine Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| 5-Bromo-2-cyanopyridine | N-Boc-piperazine | K₂CO₃ | DMSO | 120-140 | 12-24 |

| 5-Chloro-2-cyanopyridine | Piperazine | Et₃N | NMP | 150 | 18 |

This data is representative of typical SNAr conditions for similar substrates.

Palladium-Catalyzed Coupling Reactions for Pyridine-Piperazine Linkage

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a versatile and efficient alternative for the formation of the C-N bond between the pyridine and piperazine rings. mdpi.com This methodology is especially valuable when the pyridine precursor is less reactive towards direct SNAr. The reaction couples a 5-halopyridine-2-carbonitrile with piperazine or a protected piperazine derivative.

The catalytic cycle involves the oxidative addition of the halopyridine to a palladium(0) complex, followed by coordination of the piperazine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction efficiency.

Table 2: Typical Components for Palladium-Catalyzed Buchwald-Hartwig Amination

| Component | Examples |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

This table presents common reagents used in Buchwald-Hartwig amination reactions.

The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.

Multi-Step Conversions from Commercially Available Starting Materials

The synthesis of this compound is often integrated into a multi-step sequence starting from readily available precursors. A common starting material is 5-bromopyridine-2-carboxylic acid. The synthesis can proceed through the following illustrative sequence:

Amidation: The carboxylic acid is first converted to an amide. This can be achieved by treating the acid with a chlorinating agent like thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849).

Dehydration: The primary amide is then dehydrated to the corresponding nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. This step yields 5-bromo-2-cyanopyridine.

Piperazine Introduction: Finally, the 5-bromo-2-cyanopyridine is subjected to either a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction with a protected piperazine, as described in the preceding sections.

Deprotection: If a protected piperazine was used, a final deprotection step is required to yield the target compound. For an N-Boc protecting group, this is typically accomplished with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

This multi-step approach allows for the large-scale production of the desired compound from inexpensive and readily available starting materials.

Modern and Green Chemistry Approaches for Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of this compound, particularly in the context of nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, can offer significant advantages.

In a typical microwave-assisted SNAr reaction, a mixture of the 5-halopyridine-2-carbonitrile, piperazine (or its protected form), and a base in a suitable high-boiling solvent is subjected to microwave irradiation at a controlled temperature. The rapid and efficient heating provided by microwaves can dramatically reduce the required reaction time from many hours to several minutes. core.ac.uk

Table 3: Comparison of Conventional vs. Microwave-Assisted SNAr

| Method | Temperature (°C) | Reaction Time | Typical Yield |

| Conventional Heating | 120-150 | 12-24 h | Moderate to Good |

| Microwave Irradiation | 150-180 | 10-30 min | Good to Excellent |

This data illustrates the general benefits of microwave-assisted synthesis in similar reactions.

This green chemistry approach not only enhances reaction efficiency but can also lead to cleaner reaction profiles with fewer byproducts.

Catalyst-Free or Organocatalytic Methods

The synthesis of this compound is most plausibly achieved through catalyst-free or organocatalytic approaches, primarily leveraging the principles of nucleophilic aromatic substitution (SNAr).

Catalyst-Free Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary catalyst-free route to this compound involves the direct reaction between a 5-halopyridine-2-carbonitrile, where the halogen is typically fluorine or chlorine, and piperazine. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing nitrile group at the 2-position, facilitates the attack of a nucleophile at the 5-position.

In this process, piperazine serves as the nucleophile, displacing the halide leaving group. The reaction generally requires thermal activation and is conducted in a suitable solvent. The reactivity of the starting halopyridine is dependent on the nature of the leaving group, with fluorine being more reactive than chlorine. While specific literature detailing this exact transformation is sparse, a patent describing the synthesis of a related compound, 7-cyclopentyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, outlines a similar SNAr reaction. In that instance, 5-chloro-2-nitropyridine (B1630408) was reacted with piperazine in n-butanol at elevated temperatures (95-100°C) for 8-10 hours, affording the desired product in high yield (89.5%). google.com This precedent strongly suggests the viability of a catalyst-free SNAr approach for the synthesis of this compound.

Organocatalytic Approaches

Currently, there is a lack of specific reports in the scientific literature on the use of organocatalysts for the direct synthesis of this compound. However, the broader field of organocatalysis continues to provide novel methods for C-N bond formation. In principle, organocatalysts could be employed to enhance the reaction rate or allow for milder reaction conditions. For example, a phase-transfer catalyst might facilitate the reaction in a biphasic system, or a hydrogen-bond donor catalyst could activate the pyridine ring towards nucleophilic attack. These possibilities remain speculative in the absence of direct experimental evidence. Reviews on metal-free catalysis for the synthesis of nitrogen-containing heterocycles indicate a growing interest in this area, which may eventually lead to the development of specific organocatalytic methods for this type of transformation. nih.govrsc.org

Flow Chemistry Applications in Scale-Up

The application of continuous flow chemistry presents a promising avenue for the scale-up of the synthesis of this compound, although specific examples for this compound are not yet documented. Flow chemistry offers several advantages over traditional batch processing for SNAr reactions, including superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles.

A hypothetical flow synthesis would involve the continuous pumping of solutions of 5-halopyridine-2-carbonitrile and piperazine through a heated microreactor or packed-bed system. This setup allows for precise control of temperature, pressure, and residence time, which can lead to increased yields and purity. The inherent safety of handling smaller volumes of reactants at any given time makes flow chemistry particularly attractive for industrial-scale production. The successful application of flow chemistry for the synthesis of other pyridine derivatives, such as 2-methylpyridines, underscores its potential for the efficient and greener production of this compound. youtube.comnih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

While a dedicated optimization study for the synthesis of this compound has not been published, the key parameters for a successful SNAr reaction can be inferred from general principles and related transformations. The optimization would focus on maximizing the yield and minimizing the formation of impurities by systematically varying the following conditions:

Solvent : Polar aprotic solvents such as DMF, DMSO, or NMP are typically effective for SNAr reactions.

Base : An auxiliary non-nucleophilic base, for instance, potassium carbonate or triethylamine, can be used to neutralize the hydrohalic acid formed during the reaction.

Temperature : The reaction temperature is a critical parameter that needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.

Reactant Stoichiometry : The molar ratio of piperazine to the halopyridine can be adjusted to optimize the conversion and minimize the formation of di-substituted byproducts.

Below is an illustrative table of how reaction conditions could be varied to optimize the synthesis of this compound from 5-chloropyridine-2-carbonitrile and piperazine.

Table 1: Illustrative Optimization of Reaction Conditions

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | None | 110 | 24 | Low |

| 2 | Acetonitrile | K₂CO₃ (1.5) | 82 | 18 | Moderate |

| 3 | DMF | K₂CO₃ (1.5) | 100 | 12 | High |

| 4 | DMSO | K₂CO₃ (1.5) | 100 | 12 | High |

| 5 | DMF | None | 120 | 12 | Moderate |

| 6 | DMF | Et₃N (2.0) | 100 | 12 | Good |

| 7 | NMP | K₂CO₃ (1.5) | 120 | 8 | High |

Note: This table is a hypothetical representation based on common practices for SNAr reactions and does not reflect actual experimental data for this specific compound.

Purification and Isolation Techniques for Synthetic Fidelity

The isolation and purification of this compound are crucial steps to ensure the high fidelity of the final product. A multi-step purification strategy is typically employed, which may include:

Aqueous Work-up : The initial step after the reaction is often an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve partitioning the reaction mixture between an organic solvent and water or a dilute aqueous acid/base solution.

Crystallization : Crystallization is a highly effective method for purifying solid organic compounds. The selection of an appropriate solvent or a mixture of solvents is key to obtaining a high-purity crystalline product. For a related piperazinyl-pyridine derivative, a purification method involving crystallization from a mixture of 1-propanol (B7761284) and hexane (B92381) has been reported. googleapis.com Another potentially applicable technique is melt crystallization, which has been successfully used for the purification of other pyridine derivatives like 2-chloro-5-(trifluoromethyl) pyridine. researchgate.net

Chromatography : For challenging separations, column chromatography using silica (B1680970) gel or alumina (B75360) is a standard technique. The choice of the eluent system is critical for achieving a good separation of the desired product from any remaining impurities.

The purity of the isolated this compound would be rigorously assessed by a combination of analytical methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-halopyridine-2-carbonitrile |

| Piperazine |

| 5-chloropyridine-2-carbonitrile |

| 7-cyclopentyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |

| 5-chloro-2-nitropyridine |

| n-butanol |

| 2-methylpyridines |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N-Methyl-2-pyrrolidone (NMP) |

| Potassium carbonate |

| Triethylamine |

| 1-propanol |

| Hexane |

Derivatization Strategies and Analogue Synthesis Incorporating the 5 Piperazin 1 Yl Pyridine 2 Carbonitrile Scaffold

Functionalization at the Piperazine (B1678402) Nitrogen Atom

The secondary amine of the piperazine ring is the most common site for derivatization. Its nucleophilic character allows for a wide range of chemical transformations, enabling the introduction of diverse substituents to modulate a compound's properties. nih.govnih.gov Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions. researchgate.net

Acylation and Alkylation Reactions

Standard N-alkylation and N-acylation reactions are routinely employed to modify the piperazine moiety. These reactions are typically straightforward and high-yielding. beilstein-journals.org

Alkylation: Nucleophilic substitution reactions with alkyl halides or sulfonates are a primary method for introducing alkyl groups. nih.gov Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another common and efficient strategy to introduce a wide variety of alkyl substituents. nih.gov

Acylation: The piperazine nitrogen can be readily acylated using acyl halides or acid anhydrides to form the corresponding amides. ambeed.com This introduces a carbonyl group which can act as a hydrogen bond acceptor and can be used to attach various other fragments. These reactions are well-documented for a range of functionalized piperazines. beilstein-journals.org

| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagents |

| Alkylation | Alkyl Halides | N-Alkyl Piperazine | Benzyl bromide, Ethyl iodide |

| Reductive Amination | Aldehydes/Ketones | N-Alkyl Piperazine | Benzaldehyde, Acetone |

| Acylation | Acyl Halides | N-Acyl Piperazine (Amide) | Acetyl chloride, Benzoyl chloride |

| Sulfonylation | Sulfonyl Halides | N-Sulfonyl Piperazine (Sulfonamide) | Methanesulfonyl chloride |

Introduction of Diverse Heterocyclic Moieties

Attaching other heterocyclic rings to the piperazine nitrogen is a key strategy in drug design. Heterocycles are prevalent in pharmaceuticals and can significantly influence a molecule's biological activity and properties by participating in various intermolecular interactions. openmedicinalchemistryjournal.comnih.gov The synthesis of such analogues often involves coupling the 5-(piperazin-1-yl)pyridine-2-carbonitrile scaffold with a halogenated heterocycle via nucleophilic aromatic substitution (SNAr) or through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.gov For instance, reacting the scaffold with 2-chloropyrimidine (B141910) or other electron-deficient heteroaryl halides can yield N-heteroaryl piperazine derivatives. nih.gov

| Heterocyclic Moiety | Coupling Reaction Type | Example Reagent |

| Pyrimidine (B1678525) | SNAr | 2-Chloropyrimidine |

| Pyridine (B92270) | SNAr / Buchwald-Hartwig | 2-Chloro-3-nitropyridine |

| Benzimidazole | SNAr | 2-Chlorobenzimidazole |

| Thiazole | SNAr | 2-Bromothiazole |

Research on related structures has shown that N-substitution on the piperazine ring can accommodate various heterocyclic rings, including substituted indoles and indazoles, often linked via an amide or methylene (B1212753) bridge. nih.gov

Linking to Biologically Active Fragments

The piperazine group serves as an excellent linker to connect the core pyridine scaffold to other pharmacophores or biologically active molecules. This modular approach allows for the creation of hybrid molecules that may exhibit dual activity or improved target engagement. The synthesis can be achieved by forming amide or urea (B33335) linkages. For example, a carboxylic acid-containing bioactive fragment can be coupled to the piperazine nitrogen using standard peptide coupling reagents. nih.gov This strategy has been used to create peptidomimetics based on a piperazine-2,5-dione platform, transforming small peptides into orally stable compounds. nih.gov

Modifications and Substitutions on the Pyridine Ring System

While less common than N-functionalization, modifications to the pyridine ring offer another avenue for analogue synthesis. The electronic nature of the pyridine ring, influenced by the existing cyano and piperazine substituents, will dictate the feasibility and regioselectivity of these reactions.

Introduction of Halogen, Alkyl, and Alkoxy Groups

Introducing substituents such as halogens, alkyl, or alkoxy groups onto the pyridine ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.

Halogenation: Electrophilic aromatic substitution on the pyridine ring can be challenging due to its electron-deficient nature. However, directing groups can facilitate these reactions. Alternatively, nucleophilic aromatic substitution on activated pyridine precursors (e.g., nitropyridines) can be used to introduce substituents before the final piperazine coupling step. mdpi.com

Alkylation/Arylation: Transition-metal-free cross-dehydrogenative coupling reactions have been developed for the alkylation of pyridine derivatives under neutral conditions. rsc.org Furthermore, visible-light-induced C-H alkylation protocols offer a mild alternative. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, performed on a halogenated version of the pyridine scaffold, are standard methods for introducing alkyl or aryl groups. beilstein-journals.org For instance, a bromo-substituted precursor could be coupled with an appropriate boronic acid or alkyne. beilstein-journals.org

| Modification | Reaction Type | Position on Pyridine Ring | Comments |

| Halogenation | Electrophilic Substitution | C-3, C-4, C-6 | Regioselectivity depends on reaction conditions and directing effects of existing groups. |

| Alkylation | Cross-Dehydrogenative Coupling | C-3, C-4, C-6 | Metal-free or photoredox catalysis can be employed. rsc.orgrsc.org |

| Arylation | Suzuki Coupling | C-3, C-4, C-6 | Requires a pre-halogenated pyridine scaffold. |

| Alkoxylation | SNAr | C-3, C-4, C-6 | Typically requires an activated (e.g., nitro) and halogenated precursor. |

Functionalization at Pyridine C-2 Position

The carbonitrile group at the C-2 position is a versatile functional handle that can be transformed into a variety of other groups, significantly altering the molecule's chemical properties and potential biological interactions.

Conversion to Tetrazole: The nitrile can undergo a [3+2] cycloaddition with an azide (B81097) source (e.g., sodium azide) to form a 5-substituted tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Hydrolysis to Carboxylic Acid/Amide: Acidic or basic hydrolysis of the nitrile group can yield the corresponding carboxylic acid or carboxamide, respectively. These functional groups can introduce new hydrogen bonding capabilities.

Reduction to Aminomethyl: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and a flexible linker at the C-2 position.

Transformation and Diversification of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, significantly increasing the molecular diversity of a scaffold.

Amidation and Amidoximation Reactions

The hydrolysis of a nitrile to a primary amide is a fundamental transformation. This is typically achieved under acidic or basic conditions, where the nitrile is hydrated. For pyridine-2-carbonitriles, this reaction would yield the corresponding picolinamide. While the product of this reaction, 5-(Piperazin-1-yl)picolinamide, is commercially available, indicating the transformation is chemically feasible, specific reaction protocols, yields, and conditions originating from this compound are not detailed in the surveyed literature.

Amidoximation, the reaction of a nitrile with hydroxylamine, produces N'-hydroxyimidamides (amidoximes). These are valuable intermediates, particularly as bioisosteres for carboxylic acids and as precursors for creating five-membered heterocycles like 1,2,4-oxadiazoles. Again, while this is a standard transformation, its application to this compound is not specifically documented.

Table 1: Potential, Undocumented Amidation/Amidoximation of this compound

| Transformation | Product | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Amidation | 5-(Piperazin-1-yl)picolinamide | H₂SO₄, H₂O, heat OR NaOH, H₂O₂, heat | Data not available | N/A |

| Amidoximation | N'-hydroxy-5-(piperazin-1-yl)picolinimidamide | NH₂OH·HCl, Base (e.g., NaHCO₃), EtOH, reflux | Data not available | N/A |

This table is illustrative of typical synthetic pathways and does not represent published experimental data for this specific compound.

Reduction to Amines

The reduction of the nitrile group to a primary amine (a benzylamine-type moiety) is a common strategy to introduce a flexible basic center, which can be crucial for modulating pharmacokinetic properties. This is typically accomplished through catalytic hydrogenation (e.g., using Raney Nickel, Palladium on carbon, or Platinum oxide) under a hydrogen atmosphere or by using chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). The resulting (5-(piperazin-1-yl)pyridin-2-yl)methanamine would be a key intermediate for further derivatization. Despite the fundamental nature of this reaction, specific documented examples and detailed experimental data for the reduction of this compound are absent from the reviewed literature.

Table 2: Potential, Undocumented Reduction of this compound

| Reagent System | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | (5-(piperazin-1-yl)pyridin-2-yl)methanamine | H₂, Raney Ni, NH₃/MeOH | Data not available | N/A |

| Chemical Reduction | (5-(piperazin-1-yl)pyridin-2-yl)methanamine | 1. LiAlH₄, THF; 2. H₂O | Data not available | N/A |

This table is illustrative of typical synthetic pathways and does not represent published experimental data for this specific compound.

Synthesis of Fused or Bridged Ring Systems Containing the this compound Moiety

The pyridine-2-carbonitrile (B1142686) moiety is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These reactions often involve condensation of the aminopyridine (formed in situ or in a separate step from the nitrile) with a 1,3-dielectrophile. The nitrile itself can also participate in cyclization reactions to form fused systems. However, literature searches did not yield any specific instances where the this compound scaffold was utilized to create such fused or bridged ring systems.

Combinatorial Synthesis and Library Generation Utilizing the Scaffold

The this compound structure possesses multiple points for diversification, making it a potentially attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The secondary amine of the piperazine ring is a key site for derivatization via reactions like acylation, sulfonylation, alkylation, and reductive amination. The nitrile group, as discussed, can be transformed into other functionalities to further expand the chemical space.

While the use of piperazine-containing scaffolds in combinatorial libraries is a well-established practice in drug discovery, there is no specific, published evidence of a library being generated that explicitly utilizes this compound as the core building block.

Exploration of Biological Activities of Compounds Incorporating the 5 Piperazin 1 Yl Pyridine 2 Carbonitrile Scaffold

In Vitro Biological Screening Methodologies

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in vitro tools used to identify and characterize compounds that can modulate the activity of specific enzymes. For derivatives incorporating a scaffold related to 5-(piperazin-1-yl)pyridine-2-carbonitrile, these assays have been crucial in revealing their inhibitory potential against various enzymatic targets.

One notable example involves the evaluation of pyridylpiperazine hybrid derivatives as inhibitors of urease. nih.gov Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by pathogens like Helicobacter pylori. nih.gov The inhibitory potential of these compounds was determined using the indophenol (B113434) method, which measures the amount of ammonia (B1221849) produced by the enzymatic reaction. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is a key metric. For instance, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives showed potent inhibitory activities against jack bean urease, with IC₅₀ values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. nih.gov

Another area of investigation has been the PI3K/AKT signaling pathway, which is often dysregulated in cancer. A series of novel 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives, which contain a substituted piperazine (B1678402) moiety, were evaluated for their inhibitory activity against PI3Kδ/γ and AKT-1. nih.gov These enzymatic assays revealed that certain compounds could effectively inhibit these kinases, suggesting a potential mechanism for their observed cytotoxic effects in cancer cell lines. nih.gov

Receptor Binding and Modulation Studies

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These studies are critical for understanding the pharmacodynamics of potential drug candidates. Compounds featuring a piperazin-1-yl substituted heterobiaryl structure have been investigated as ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT₇ subtype. nih.gov

In these studies, competition radioligand binding assays are commonly employed. This technique involves using a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Kᵢ value) is determined. A series of piperazin-1-yl substituted unfused heterobiaryls were synthesized and evaluated for their affinity to human 5-HT₇b receptors expressed in HEK293 cells. nih.gov The research aimed to elucidate the structural features that influence binding affinity, examining modifications to the core pyrimidine (B1678525) ring, the heteroaryl substituent, and the piperazine group. nih.govdoaj.org

Cell-Based Phenotypic Screening (excluding human trials)

Cell-based phenotypic screening involves testing compounds on whole cells to observe a specific biological response, without necessarily knowing the precise molecular target beforehand. This approach provides insights into the functional effects of a compound in a cellular context.

Derivatives of the pyrimidine-5-carbonitrile scaffold linked to a piperazine moiety have been evaluated for their cytotoxic activity against various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human chronic myelogenous leukemia cell line (K562). nih.gov These screenings help identify compounds with potential anticancer properties. For example, compounds 4d and 7f from one study were found to be the most active against the K562 cell line. nih.gov

In another application of phenotypic screening, compounds with an imidazo[1,2-a]pyridine (B132010) core, a related heterocyclic system, have been investigated for their activity against visceral leishmaniasis, a neglected tropical disease caused by Leishmania protozoa. nih.gov Such cell-infection assays serve as a primary screen to identify novel chemical matter with antiparasitic activity. nih.gov

Investigational Biological Targets and Pathways

Autotaxin Inhibition

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid lysophosphatidic acid (LPA). nih.govnih.gov The ATX-LPA signaling axis is involved in numerous physiological and pathological processes, and its dysregulation has been linked to diseases such as fibrosis and cancer. nih.govmdpi.com Consequently, ATX has emerged as a significant therapeutic target. nih.gov

Several potent inhibitors of ATX have been developed that incorporate a piperazine unit linked to a heterocyclic core, such as an imidazo[1,2-a]pyridine. nih.govresearchgate.net The inhibitory activity of these compounds is typically measured using assays that monitor the hydrolysis of a substrate like lysophosphatidylcholine (B164491) (LPC) or a synthetic fluorescent substrate. nih.govmdpi.com The development of these inhibitors has been significantly aided by structural insights from X-ray co-crystal structures of ATX. mdpi.combiorxiv.org For example, GLPG1690 (Ziritaxestat) is an ATX inhibitor that entered clinical evaluation for idiopathic pulmonary fibrosis and features a complex structure incorporating a piperazine moiety linked to an imidazo[1,2-a]pyridine core. nih.govresearchgate.netbiorxiv.org

| Compound | ATX IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| PF-8380 (Compound 2) | 2.8 | LPA Enzyme Assay | nih.gov |

| Compound 3 (PF-8380 analog) | 3 | LPA Enzyme Assay | nih.gov |

| ONO-8430506 | 5.1 | FS-3 Assay | nih.gov |

Urease Inhibitory Potential

As mentioned previously, urease is a key enzyme for the survival of certain pathogens and represents an important therapeutic target. nih.gov A study focused on derivatives of 1-(3-nitropyridin-2-yl)piperazine demonstrated significant potential for urease inhibition. nih.gov The structure-activity relationship (SAR) of these compounds was explored by modifying the aryl group attached to the core nucleus. The presence of specific electron-withdrawing or electron-donating groups at various positions on the aryl ring was found to significantly influence the inhibitory potency. nih.gov

For example, compound 5b , with a chloro-substitution at the ortho-position of the aryl ring, and compound 5c , with a chloro-substitution at the meta-position, were among the most potent inhibitors identified in one series. nih.gov The IC₅₀ values of these compounds were found to be significantly lower than that of the standard urease inhibitor, thiourea. nih.gov

| Compound | Substitution on Aryl Group | Urease Inhibition IC₅₀ (µM) |

|---|---|---|

| 5a | Unsubstituted | 3.58 ± 0.84 |

| 5b | 2-Cl | 2.0 ± 0.73 |

| 5c | 3-Cl | 2.13 ± 0.82 |

| 5f | 3-Br | 5.24 ± 0.45 |

| 5i | 3-NO₂ | 2.56 ± 0.55 |

| 7e | Not specified in text | 2.24 ± 1.63 |

| Thiourea (Standard) | N/A | 23.2 ± 11.0 |

Neurotropic and Anticonvulsant Activities

Derivatives of the this compound scaffold have been investigated for their effects on the central nervous system, with a particular focus on their anticonvulsant properties. A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines have demonstrated notable activity in preclinical models of epilepsy. mdpi.comresearchgate.net

In studies utilizing the pentylenetetrazole (PTZ)-induced seizure model in mice, several compounds exhibited significant anticonvulsant effects. mdpi.comresearchgate.net The efficacy of these compounds is often compared to established antiepileptic drugs. For instance, some derivatives have shown superior activity to ethosuximide (B1671622) in this model. researchgate.net The most potent compounds identified in these studies were found to contain methyl and diphenylmethyl groups within the piperazine ring. mdpi.comresearchgate.net However, in the maximal electroshock (MES) test, the studied compounds did not show protection against tonic and clonic seizures. mdpi.com

Beyond anticonvulsant activity, some of these derivatives have also displayed psychotropic effects, including anxiolytic and antidepressant-like properties in behavioral models such as the open field and elevated plus maze tests. mdpi.comresearchgate.net The mechanism of action for the most potent anticonvulsants is thought to involve interactions with GABAA and 5-HT1A receptors, as well as the SERT transporter. mdpi.comresearchgate.net

| Compound | ED50 (mg/kg) | Therapeutic Index (TI) | Reference |

|---|---|---|---|

| Compound 3h | Not Reported | Not Reported | researchgate.net |

| Compound 3i | Not Reported | Not Reported | mdpi.comresearchgate.net |

| Compound 4i | 23.8 | >33.6 | mdpi.comresearchgate.net |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The piperazine nucleus is a well-established pharmacophore in the design of antimicrobial agents, and its incorporation into the this compound scaffold is anticipated to yield compounds with significant antimicrobial properties. apjhs.comresearchgate.net While specific studies on the antimicrobial efficacy of compounds with the exact this compound structure are limited, the broader class of piperazine derivatives has demonstrated a wide spectrum of activity against various pathogens. apjhs.comresearchgate.netderpharmachemica.com

Antibacterial Activity: Piperazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. derpharmachemica.com Some compounds have exhibited potent activity against strains such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. derpharmachemica.com

Antifungal Activity: The antifungal potential of piperazine-containing compounds has also been documented, with activity observed against fungal species like Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans. derpharmachemica.com

Antiviral Activity: While the primary focus of research on this scaffold has been on other biological activities, the broader class of pyridine (B92270) derivatives has been explored for antiviral properties. mdpi.com However, specific data on the antiviral efficacy of this compound derivatives is not extensively available in the current literature.

Antiprotozoal Activities (e.g., Toxoplasma gondii)

There is a lack of specific research data on the antiprotozoal activity of compounds incorporating the this compound scaffold against Toxoplasma gondii. While other nitrogen-containing heterocyclic compounds, such as quinonic derivatives and 1,2,4-triazole-based compounds, have been investigated for their anti-Toxoplasma gondii effects, similar studies on the specified pyridine-2-carbonitrile (B1142686) scaffold have not been reported in the available literature. nih.govnih.govresearchgate.net

Anti-inflammatory Response Modulation

Compounds featuring a piperazine moiety have been investigated for their potential to modulate inflammatory responses. A notable example is the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), which has demonstrated significant anti-inflammatory and anti-nociceptive effects in preclinical models. nih.gov

In a carrageenan-induced paw edema model in mice, oral administration of LQFM182 led to a reduction in edema formation. nih.gov Furthermore, in a carrageenan-induced pleurisy model, the compound was found to decrease cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines, including TNF-α and IL-1β, in the pleural exudate. nih.gov Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also exhibited a reduction in paw edema and pleurisy in mice. nih.gov

Anticancer Cellular Effects in Specific Cell Lines

The this compound scaffold and its derivatives have emerged as a promising area of research for the development of novel anticancer agents. nih.govnih.gov A variety of pyrimidine-5-carbonitrile and piperazine-containing compounds have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov

New hydrazinopyrimidine-5-carbonitrile derivatives have demonstrated inhibitory effects on the growth of various cancer cell lines, with some compounds showing activity at micromolar and even sub-micromolar concentrations. nih.gov Additionally, 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety have been identified as promising antiproliferative agents against breast cancer cells. nih.gov

| Compound Type | Activity Level | Reference |

|---|---|---|

| 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles | Inhibitory effects on a wide range of cancer cell lines at 10-5 M, with some active at 10-7 M. | nih.gov |

Equilibrative Nucleoside Transporter Inhibition

Specific derivatives containing the piperazine-pyridine structure have been identified as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters are crucial for the cellular uptake of nucleosides and play a role in various physiological processes. While detailed information on a broad range of this compound derivatives as ENT inhibitors is not widely available, the general class of piperazine-containing compounds has shown potential in this area. Further research is needed to fully elucidate the structure-activity relationships for potent and selective inhibition of specific ENT subtypes by compounds based on this scaffold.

In Vivo Preclinical Models for Activity Profiling (excluding human trials)

The therapeutic potential of compounds incorporating the this compound scaffold has been further investigated in various in vivo preclinical models. These studies provide crucial information on the efficacy and pharmacological profile of these derivatives in a whole-organism context.

In the realm of oncology, a novel series of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives, which are structurally related to the core scaffold, have been evaluated for their antitumor efficacy. nih.gov In a xenograft mouse model using HCT-116 human colon cancer cells, oral administration of compounds 1o and 1q resulted in significant tumor growth inhibition, with T/C (treatment/control) values of 54% and 29%, respectively. nih.gov These findings highlight the potential of this class of compounds as orally bioavailable anticancer agents.

The neurotropic and anticonvulsant activities of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines have been assessed in rodent models. mdpi.comresearchgate.net As mentioned previously, these compounds demonstrated protection against pentylenetetrazole-induced seizures in mice, indicating their potential as antiepileptic agents. mdpi.comresearchgate.net

Furthermore, the anti-inflammatory properties of piperazine derivatives have been confirmed in vivo. nih.govnih.gov In carrageenan-induced paw edema and pleurisy models in mice, these compounds effectively reduced inflammation, supporting their potential development as anti-inflammatory drugs. nih.govnih.gov

| Compound | T/C Value (%) | Reference |

|---|---|---|

| 1o | 54 | nih.gov |

| 1q | 29 | nih.gov |

Animal Models for Efficacy Studies

While specific efficacy studies for this compound are not detailed in the public domain, its structural similarity to known antipsychotic agents, such as aripiprazole, suggests it may be evaluated in animal models relevant to psychiatric disorders. These models are designed to mimic certain aspects of human conditions like schizophrenia or bipolar disorder.

Commonly used behavioral paradigms to assess antipsychotic potential include:

Conditioned Avoidance Response (CAR): This model is a classic predictive test for antipsychotic activity. Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotic drugs selectively suppress the avoidance response without impairing the escape response.

Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: These models are based on the dopamine (B1211576) hypothesis of schizophrenia. Psychostimulants like amphetamine or NMDA receptor antagonists like PCP induce an increase in locomotor activity in rodents, which is considered to be a model of psychosis. The ability of a test compound to attenuate this hyperactivity is indicative of antipsychotic potential.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. A weaker prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. The disruption of PPI by psychotomimetic agents can be reversed by antipsychotic drugs.

The table below illustrates a hypothetical summary of results from such studies, which would be necessary to characterize the efficacy profile of a compound like this compound.

| Animal Model | Species | Key Parameters Measured | Hypothetical Outcome for an Effective Compound |

| Conditioned Avoidance Response | Rat | Avoidance Responding, Escape Latency | Dose-dependent decrease in avoidance responding |

| Amphetamine-Induced Hyperlocomotion | Mouse | Total Distance Traveled, Rearing Frequency | Attenuation of amphetamine-induced increase in activity |

| Prepulse Inhibition (PPI) | Rat | Percent Inhibition of Startle Response by a Prepulse | Reversal of PCP-induced disruption of PPI |

Pharmacodynamic Evaluation in Preclinical Species

Pharmacodynamics (PD) examines what a drug does to the body. For a compound like this compound, PD studies would focus on its interaction with specific neurotransmitter receptors in the central nervous system. Given its structure, the primary targets of interest would likely be dopamine and serotonin receptors.

Key preclinical pharmacodynamic assessments would include:

Receptor Binding Assays: These in vitro studies determine the affinity of the compound for a wide range of receptors, ion channels, and transporters. A high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, for example, would be consistent with an antipsychotic profile.

In Vivo Receptor Occupancy Studies: Techniques like positron emission tomography (PET) or ex vivo autoradiography are used in animals to measure the extent to which the compound binds to its target receptors in the brain at various doses. This helps to establish a relationship between the dose administered and the level of target engagement required for a therapeutic effect.

Neurochemical Studies: Methods such as in vivo microdialysis can be used to measure the effect of the compound on the levels of neurotransmitters like dopamine and serotonin in specific brain regions of freely moving animals. For instance, a partial agonist at the D2 receptor might be expected to have a stabilizing effect on dopamine levels.

The following table provides a hypothetical overview of the kind of pharmacodynamic data that would be generated for this compound.

| Assay Type | Target(s) | Key Findings (Hypothetical) |

| Receptor Binding Affinity | Dopamine D2, Serotonin 5-HT1A, 5-HT2A | High affinity for D2 and 5-HT2A receptors; moderate affinity for 5-HT1A receptors. |

| In Vivo Receptor Occupancy | Dopamine D2 receptors in the striatum | Dose-dependent occupancy, with >60% occupancy achieved at therapeutically relevant doses. |

| In Vivo Microdialysis | Dopamine release in the nucleus accumbens | Attenuation of amphetamine-stimulated dopamine release. |

Structure Activity Relationships Sar and Structure Property Relationships Spr of 5 Piperazin 1 Yl Pyridine 2 Carbonitrile Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of 5-(piperazin-1-yl)pyridine-2-carbonitrile derivatives can be significantly modulated by introducing various substituents on both the piperazine (B1678402) and pyridine (B92270) rings. These modifications influence the compound's affinity and selectivity for its molecular targets by altering its electronic, steric, and hydrophobic properties.

Substitutions on the Piperazine Ring:

The N-4 position of the piperazine ring is a common site for modification. In a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives studied as urease inhibitors, substitutions at this position dramatically influenced potency. nih.gov For instance, attaching an N-arylacetamide moiety to the piperazine nitrogen led to compounds with significant urease inhibitory activity. The electronic nature of the substituent on the aryl ring was found to be a key determinant of this activity.

As illustrated in the table below, derivatives with electron-withdrawing groups (EWGs) at the meta or para positions of the N-arylacetamide ring generally exhibited enhanced inhibitory potential. For example, compound 5j with a para-nitro group (IC₅₀ = 4.19 µM) was more potent than compound 5d with a para-chloro group (IC₅₀ = 8.25 µM). nih.gov Conversely, the introduction of electron-donating groups (EDGs) like a methyl group at the meta-position (compound 5l ) resulted in decreased activity (IC₅₀ = 7.14 µM). nih.gov This suggests that a reduction in electron density on the terminal aryl ring is favorable for urease inhibition.

| Compound ID | R Group (Position on Aryl Ring) | Urease Inhibition IC₅₀ (µM) |

| 5a | H | 6.13 ± 0.34 |

| 5b | ortho-Cl | 2.0 ± 0.73 |

| 5c | meta-Cl | 2.13 ± 0.82 |

| 5d | para-Cl | 8.25 ± 0.41 |

| 5j | para-NO₂ | 4.19 ± 0.41 |

| 5l | meta-CH₃ | 7.14 ± 0.46 |

| Thiourea | (Standard) | 23.2 ± 11.0 |

Data sourced from a study on 1-(3-nitropyridin-2-yl)piperazine derivatives, which are structurally analogous to the subject compound. nih.gov

Substitutions on the Pyridine Ring:

The pyridine ring itself is crucial for activity. In a series of 2-pyridinyl-1-piperazine derivatives evaluated for potential antipsychotic activity, substituents on the pyridine ring influenced dopamine (B1211576) receptor affinity. nih.gov A cyano group was identified as an optimal substituent for achieving the desired biological profile, highlighting the importance of the nitrile in the core scaffold of this compound. nih.gov The electron-withdrawing nature of the cyano group can modulate the pKa of the pyridine nitrogen and influence key interactions with the target receptor. The presence of a nitro group at the 3-position of the pyridine ring, as seen in the urease inhibitors, also makes the 2-position more electrophilic, facilitating the initial synthesis reaction with piperazine. nih.gov

Stereochemical Influences on Target Recognition and Efficacy

While the parent scaffold of this compound is achiral, the introduction of chiral centers, either on the piperazine ring or on its substituents, can lead to stereoisomers with distinct biological activities. Stereochemistry plays a pivotal role in the three-dimensional arrangement of a molecule, which governs its ability to fit into the binding site of a target protein.

Specific stereochemical studies on this compound derivatives are not extensively documented in the reviewed literature. However, research on related, more complex heterocyclic structures highlights the importance of stereoisomerism. For instance, in a series of dopamine D3 receptor ligands, enantiomers of a compound featuring a chiral morpholino system displayed different selectivity profiles, indicating a stereoselective interaction with dopamine receptors. nih.gov Similarly, for a potent racemic dopamine D3 receptor ligand, the (-)-enantiomer exhibited significantly higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer.

These examples underscore that if a chiral center were introduced into a derivative of this compound, it would be highly probable that the resulting enantiomers or diastereomers would exhibit differential potency and/or selectivity. The differential activity arises from the fact that only one stereoisomer may be able to achieve the optimal orientation and set of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) within the chiral environment of a receptor's binding pocket.

Core Scaffold Modifications and Their Bioactivity Implications

Altering the core scaffold through bioisosteric replacement or scaffold hopping is a well-established strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.gov For the this compound structure, each component—the pyridine, the piperazine, and the nitrile group—can be considered for modification.

Pyridine Ring Modifications: The pyridine ring can be replaced by other heteroaromatic or even saturated cyclic systems to explore new chemical space and modulate properties. For example, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core in the drug Rupatadine resulted in a significant increase in aqueous solubility and a decrease in experimental lipophilicity, demonstrating how saturated bioisosteres can improve physicochemical properties. chemrxiv.org In another instance, replacing a central benzene (B151609) ring in the kinase inhibitor Cabozantinib with an unsubstituted pyridine ring maintained potent inhibitory activity, whereas substitution with a trimethylpyridine led to a loss of efficacy. mdpi.com This indicates that while bioisosteric replacement can be effective, the electronic and steric properties of the new scaffold must be carefully considered.

Piperazine Ring Modifications: The piperazine ring is a common privileged structure in drug design. researchgate.net Its conformation and the basicity of its nitrogen atoms are key to its function. Modifications can include altering the ring size (e.g., to homopiperazine) or replacing it with other cyclic diamines or piperidine (B6355638) scaffolds. Such changes can affect the spatial orientation of the substituents and the pKa of the nitrogen atoms, thereby influencing target binding and pharmacokinetic profiles.

Nitrile Group Modifications: The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other groups like halogens or ketones. mdpi.com Its replacement can have a profound impact on activity. For example, it can be hydrolyzed to a carboxamide or an acid, or reduced to an amine, each modification introducing vastly different chemical properties. The choice of a bioisosteric replacement for the nitrile group would depend on the specific interactions it makes within the target's binding site.

Elucidation of Key Pharmacophoric Features for Receptor and Enzyme Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of this compound, a general pharmacophore can be deduced based on its constituent parts and data from related compounds.

Key features often include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both act as hydrogen bond acceptors, which is a critical interaction in many enzyme and receptor binding pockets. frontiersin.org

A Basic Nitrogen Center: The distal nitrogen of the piperazine ring is typically basic at physiological pH. This positively charged center can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein.

A Hydrophobic/Aromatic Region: The pyridine ring provides a rigid aromatic surface capable of participating in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A Hydrophobic Linker: The piperazine ring itself, along with its hydrocarbon backbone, serves as a linker that properly orients the other pharmacophoric features in 3D space.

Pharmacophore models for related structures, such as 1-(2-pyrimidinyl)piperazine derivatives, have been developed and suggest a complex interplay of multiple features. One such model for sedative-hypnotic agents proposed a pharmacophore composed of 11 features, defining a specific binding model for these ligands. nih.gov In studies of urease inhibitors, molecular docking simulations revealed that potent compounds form hydrogen bonds with key residues in the enzyme's active site, along with interactions with the catalytic nickel ions. nih.gov These studies confirm the importance of hydrogen bond donors/acceptors and correctly positioned hydrophobic moieties for potent biological activity.

Predictive Models for Biological Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. chemrevlett.com These models are invaluable for predicting the potency of novel, unsynthesized compounds and for guiding the design of more effective derivatives.

For classes of compounds related to this compound, several QSAR studies have been successfully conducted. For instance, 3D-QSAR studies on a series of 2-pyrimidinecarbonitrile derivatives as inhibitors of falcipain-3 yielded statistically significant models (CoMFA r² = 0.976, CoMSIA r² = 0.932) with good predictive power. nih.gov The contour maps generated from these models provided insights that aligned well with docking studies, highlighting regions where steric bulk, electrostatic interactions, and hydrophobic character would be favorable or unfavorable for activity.

Similarly, a QSAR study on pyridine and bipyridine derivatives for cancer therapy produced a reliable model (R² = 0.808 for the training set) that was used to design a novel, more potent anticancer structure. chemrevlett.com These models typically use molecular descriptors that quantify various properties such as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

By establishing a robust QSAR model for a series of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives containing the piperazinyl-pyridine core, these studies are crucial for understanding the structural basis of their biological activity.

Analysis of docking studies on related piperazine (B1678402) and pyridine (B92270) derivatives shows that specific interactions are consistently important for binding to target proteins. The piperazine ring, which is typically protonated at physiological pH, frequently engages in strong ionic interactions or salt bridges with acidic amino acid residues such as aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov

Docking simulations predict how these interactions orient the ligand within the active site and estimate the strength of the binding, often expressed as a docking score or binding affinity (Kᵢ). Studies on analogous compounds targeting various receptors have demonstrated a range of binding affinities, underscoring the versatility of the piperazine scaffold. For instance, a piperazine-based compound showed high affinity for the Sigma 1 Receptor (S1R) with a Kᵢ value of 3.2 nM. nih.gov In another study, a piperazinyl-pyridazine derivative was identified as a potent inhibitor of the dCTPase enzyme with a favorable Glide G-score of -4.649. indexcopernicus.com These findings suggest that 5-(Piperazin-1-yl)pyridine-2-carbonitrile likely adopts binding modes that leverage these key interactions to achieve high affinity for its targets.

| Compound Class | Target Protein | Predicted Binding Affinity | Key Interacting Residues |

| Piperazine-based compound | Sigma 1 Receptor (S1R) | Kᵢ = 3.2 nM | Glu172, Asp126, Phe107 |

| Piperazinyl-pyridazine derivative | dCTPase | G-score = -4.649 | Gln82, Glu78, Arg109 |

| Piperazinyl-glutamate-pyridine | P2Y12 Receptor | - | Not specified |

| Keto piperazine derivative | Renin | - | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR represents a computational approach that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new molecules and identify the key physicochemical properties driving their effects.

For classes of compounds like piperazine and pyridine derivatives, QSAR models are typically developed using statistical methods such as Multiple Linear Regression (MLR). openpharmaceuticalsciencesjournal.comchemrevlett.com These models are built from a "training set" of molecules with known activities and then validated using a "test set" to ensure their predictive power. A robust QSAR model for a series of 80 piperazine and keto piperazine derivatives showed a high correlation coefficient (R²) of 0.846 and a cross-validation coefficient (Q²) of 0.818, indicating a strong and predictive relationship. openpharmaceuticalsciencesjournal.comscispace.com Similarly, a model for pyridine derivatives achieved a determination coefficient (R²) of 0.808 for its training set. chemrevlett.comchemrevlett.com Such models are invaluable for prioritizing the synthesis of novel compounds with potentially enhanced activity.

QSAR studies identify specific molecular descriptors—numerical values representing different properties of a molecule—that influence biological activity. For piperazine and pyridine analogs, these descriptors fall into several categories. Constitutional descriptors, such as the number of double bonds (nDB) and oxygen atoms (nO), have been shown to be vital for the renin inhibitory activity of piperazine derivatives. openpharmaceuticalsciencesjournal.comscispace.com Electronic descriptors, like the Highest Occupied Molecular Orbital (HOMO) energy and dipole moment, often govern how a molecule interacts with its target. nih.gov The identification of these key descriptors provides crucial insights for rationally designing more potent molecules. nih.gov

| Descriptor Class | Example Descriptor | General Correlation with Bioactivity |

| Constitutional | nDB (number of double bonds), nO (number of oxygens) | Important for ligand binding with renin enzyme. openpharmaceuticalsciencesjournal.comscispace.com |

| Electronic | HOMO (Highest Occupied Molecular Orbital) energy | Influences the ability to donate electrons in interactions. nih.gov |

| Electronic | Dipole-mag (Dipole moment magnitude) | Affects polar interactions with the receptor. nih.gov |

| Topological | Atype_C_6 | Influences 5-HT reuptake inhibition activity. nih.gov |

| Topological | S_sssN (Sum of E-state indices for N atoms) | Correlates with noradrenaline reuptake inhibition. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, modeling its movements and conformational changes over time. This technique is used to validate docking results and assess the stability of the predicted binding pose.

Simulations for piperazine-containing ligands are often run for periods ranging from 50 to 100 nanoseconds. nih.govnih.gov A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD plot, which typically equilibrates after an initial period, indicates that the ligand maintains a consistent binding mode within the receptor's active site. nih.gov For example, MD simulations of piperazine-linked naphthalimide derivatives showed that the complexes stabilized within the first 10 ns and remained stable for the full 100 ns duration. nih.gov These simulations confirm that the interactions observed in static docking models are maintained in a more realistic, dynamic environment, strengthening the confidence in the predicted binding mode. nih.gov

Advanced Computational Methodologies (e.g., Ab Initio and DFT Calculations for Reactivity and Electronic Effects)

Advanced computational methodologies, particularly ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and chemical reactivity of complex organic molecules like this compound. These methods provide detailed insights into molecular geometry, electronic properties, and the effects of substituent groups on the pyridine ring, which are crucial for understanding the molecule's behavior in chemical reactions.

DFT, with functionals such as B3LYP, is widely employed for its balance of computational cost and accuracy in predicting the properties of heterocyclic compounds. ias.ac.inelectrochemsci.org Calculations are typically performed using well-defined basis sets, like 6-311G+(d,p), to ensure reliable results for parameters such as optimized geometry, frontier molecular orbitals, and electrostatic potential. researcher.life

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the nitrogen atoms of the piperazine and pyridine rings, along with the cyano group, significantly influence the distribution and energy of these frontier orbitals. The piperazine group, being an electron-donating group, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing cyano group is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. researchgate.net Computational studies on substituted pyridines have shown that the nature and position of substituents significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. rsc.org

The table below presents hypothetical, yet representative, FMO energies and the resulting energy gap for this compound, based on typical values observed for similar heterocyclic systems in computational studies.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netmdpi.com Green areas represent neutral potential.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors, derived from conceptual DFT, provide a quantitative basis for understanding the molecule's electronic properties. nih.gov

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electrophilicity Index (ω): Calculated as χ² / (2η)

A high electrophilicity index indicates a good electrophile, while high chemical softness points to high reactivity. nih.gov The following table shows illustrative values for these descriptors for this compound, calculated from the representative FMO energies provided earlier.

| Descriptor | Calculated Value |

|---|---|

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 1.80 eV |

| Electronegativity (χ) | 4.025 eV |

| Chemical Hardness (η) | 2.225 eV |

| Chemical Softness (S) | 0.225 eV-1 |

| Electrophilicity Index (ω) | 3.64 eV |

These computational analyses collectively provide a comprehensive understanding of the electronic characteristics and reactivity of this compound, guiding further experimental studies and applications in medicinal and materials chemistry.

Applications Beyond Direct Biological Activity

5-(Piperazin-1-yl)pyridine-2-carbonitrile as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems, such as proteins or cellular pathways. An effective chemical probe should ideally possess high potency, selectivity, and a well-understood mechanism of action. Although "this compound" has been investigated for its biological activities, its specific development and application as a chemical probe for target identification and validation are not extensively reported in publicly available scientific literature.

The potential for "this compound" to serve as a chemical probe would be contingent on several factors, including its specific molecular targets and its ability to be modified without losing its binding affinity. For instance, the piperazine (B1678402) or pyridine (B92270) moieties could potentially be functionalized with reporter tags, such as fluorescent dyes or biotin, to facilitate the detection and isolation of its binding partners. However, detailed research findings on such modifications and their applications for this specific compound are not currently available.

Integration into Fragment-Based Drug Discovery (FBDD)